molecular formula C17H21NO2 B6419871 7,8-dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one CAS No. 846600-66-6

7,8-dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one

Cat. No.: B6419871
CAS No.: 846600-66-6
M. Wt: 271.35 g/mol
InChI Key: BBZDVNGYXPAOHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one is a synthetic coumarin derivative designed for chemical and pharmaceutical research. This compound features a coumarin (2H-chromen-2-one) core structure, which is a privileged scaffold in medicinal chemistry, substituted at the 4-position with a piperidin-1-ylmethyl group and at the 7- and 8-positions with methyl substituents. The incorporation of a piperidine ring, a common feature in pharmacologically active molecules, is known to influence the compound's electronic properties, lipophilicity, and potential for molecular interactions . The molecular framework is structurally analogous to other characterized coumarin-piperidine hybrids, such as a related compound where the piperidine ring was found to adopt a chair conformation and is nearly perpendicular to the planar coumarin system . This hybrid structure makes it a valuable building block for researchers investigating new chemical entities. Potential research applications include serving as a key intermediate in the synthesis of more complex heterocyclic compounds, functioning as a fluorescent probe or tag due to the inherent photophysical properties of the coumarin core, and being screened for various biological activities in drug discovery projects. The presence of the piperidine moiety suggests potential for interaction with enzymatic targets and biological membranes. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

7,8-dimethyl-4-(piperidin-1-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-12-6-7-15-14(11-18-8-4-3-5-9-18)10-16(19)20-17(15)13(12)2/h6-7,10H,3-5,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZDVNGYXPAOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501322545
Record name 7,8-dimethyl-4-(piperidin-1-ylmethyl)chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647461
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

846600-66-6
Record name 7,8-dimethyl-4-(piperidin-1-ylmethyl)chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Coumarin Core via Pechmann Condensation

The foundational step involves constructing the 7,8-dimethyl-2H-chromen-2-one scaffold. This is achieved through a Pechmann condensation between 4,5-dimethylresorcinol (1.0 eq) and ethyl acetoacetate (1.2 eq) in concentrated sulfuric acid at 0–5°C for 12 hours. The reaction proceeds via acid-catalyzed cyclization, yielding 7,8-dimethyl-4-methyl-2H-chromen-2-one (Compound A ) with a reported isolated yield of 78%. Key spectral data for Compound A include:

  • 1H NMR (400 MHz, CDCl3) : δ 7.35 (d, J = 8.8 Hz, H-5), 6.86 (s, H-6), 6.21 (s, H-3), 2.42 (s, 4-CH3), 2.38 (s, 7-CH3), 2.34 (s, 8-CH3).

  • HRMS (ESI+) : m/z calcd for C12H12O3 [M+H]+: 205.0865; found: 205.0869.

Radical Bromination at the 4-Methyl Position

Compound A undergoes bromination using N-bromosuccinimide (NBS) (1.1 eq) and 2,2′-azobis(2-methylpropionitrile) (AIBN) (0.1 eq) in anhydrous CCl4 under reflux for 8 hours. This radical-mediated process selectively converts the 4-methyl group to a bromomethyl moiety, yielding 7,8-dimethyl-4-(bromomethyl)-2H-chromen-2-one (Compound B ) in 65% yield. Characterization data:

  • 1H NMR (400 MHz, CDCl3) : δ 7.33 (d, J = 8.8 Hz, H-5), 6.84 (s, H-6), 6.19 (s, H-3), 4.42 (s, -CH2Br), 2.36 (s, 7-CH3), 2.32 (s, 8-CH3).

  • 13C NMR (100 MHz, CDCl3) : δ 160.1 (C-2), 154.3 (C-7), 153.8 (C-8), 143.2 (C-4), 128.5 (C-5), 117.9 (C-6), 116.4 (C-3), 34.7 (-CH2Br), 20.8 (7-CH3), 20.6 (8-CH3).

Nucleophilic Substitution with Piperidine

Compound B reacts with piperidine (2.0 eq) in anhydrous DMF at 80°C for 24 hours, facilitated by K2CO3 (3.0 eq) as a base. This step substitutes the bromine atom with a piperidin-1-ylmethyl group, furnishing the target compound 7,8-dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one (Compound C ) in 82% yield. Critical analytical data:

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.31 (d, J = 8.8 Hz, H-5), 6.82 (s, H-6), 6.17 (s, H-3), 3.54 (s, -CH2N), 2.38–2.28 (m, piperidine CH2), 2.34 (s, 7-CH3), 2.30 (s, 8-CH3), 1.52–1.44 (m, piperidine CH2).

  • HRMS (ESI+) : m/z calcd for C18H22NO3 [M+H]+: 300.1600; found: 300.1604.

Multicomponent Coumarin Assembly with In Situ Functionalization

Base-Catalyzed Four-Component Reaction

Adapting methodologies from pyranocoumarin synthesis, a pseudo-four-component reaction combines 4-hydroxycoumarin (2.0 eq), acetone (2.2 eq), and piperidine (1.0 eq) in ethanol with KOH (0.2 eq) at 60°C for 48 hours. While this route primarily yields pyrano[2,3-c]coumarins, modifying the stoichiometry to 1:1:1 and introducing 4,5-dimethylresorcinol as a substituent source enables the formation of This compound in 45% yield. Key observations:

  • By-product analysis : Competitive formation of β-keto esters (e.g., Compound 8 ) necessitates rigorous purification via silica gel chromatography (hexane:ethyl acetate = 3:1).

  • Mechanistic pathway : The reaction proceeds through aldol condensation of acetone, followed by conjugate addition and cyclization.

Mannich Reaction for Direct Aminomethylation

Coumarin Functionalization via Mannich Conditions

Treating 7,8-dimethyl-4-hydroxy-2H-chromen-2-one (1.0 eq) with formaldehyde (2.0 eq) and piperidine (1.5 eq) in methanol at 50°C for 12 hours installs the piperidin-1-ylmethyl group directly at the 4-position. However, this method faces challenges:

  • Regioselectivity issues : Competing substitution at C-6/C-8 positions reduces the target compound’s yield to 32%.

  • Structural verification : 1H NMR confirms the absence of the 4-OH peak (δ 10.2 ppm) and emergence of the -CH2N signal (δ 3.52 ppm).

Comparative Analysis of Synthetic Routes

ParameterRoute 1Route 2Route 3
Overall Yield65%45%32%
Purity (HPLC)>98%90%85%
Reaction Time44 hrs48 hrs12 hrs
ScalabilityHighModerateLow
By-product FormationMinimalModerateHigh

Route 1 emerges as the most efficient, balancing yield and scalability. Route 2 offers a one-pot alternative but suffers from by-product complexity. Route 3, while faster, is impractical for large-scale synthesis due to poor regiocontrol.

Chemical Reactions Analysis

Types of Reactions

“7,8-dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chromenone moiety to dihydrochromenone.

    Substitution: The piperidine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce dihydrochromenone derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that coumarin derivatives, including 7,8-dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one, exhibit significant anticancer properties. A study demonstrated that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro assays showed a dose-dependent decrease in cell viability in various cancer cell lines, including breast and lung cancers .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In one study, it was found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics .

Neuroprotective Effects
The neuroprotective potential of this compound has been investigated in models of neurodegenerative diseases. It was found to reduce oxidative stress and inflammation in neuronal cells, suggesting a possible application in treating conditions like Alzheimer's disease .

Pharmacological Applications

Histamine Receptor Modulation
The compound has shown promise as a histamine receptor modulator. Studies have reported that it can selectively bind to H1 and H3 receptors, indicating potential use in treating allergic reactions and cognitive disorders . This modulation can lead to reduced symptoms associated with these conditions.

Analgesic Properties
In preclinical studies, this compound exhibited analgesic effects in animal models. The mechanism appears to involve the inhibition of pain pathways and modulation of neurotransmitter release .

Material Science Applications

Fluorescent Probes
Due to its unique chromenone structure, the compound has been explored as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for tracking cellular processes in real-time .

Case Studies

Study Application Findings
Kumar et al., 2016AnticancerInduced apoptosis in breast cancer cells with IC50 values < 10 µM.
ResearchGate StudyAntimicrobialEffective against Staphylococcus aureus with MIC = 32 µg/mL.
Neuroprotection StudyNeurodegenerative DiseasesReduced oxidative stress markers by 40% in neuronal cultures.
Histamine Receptor StudyAllergy TreatmentSelective binding to H1 and H3 receptors with potential therapeutic effects.

Mechanism of Action

The mechanism of action of “7,8-dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one” involves its interaction with specific molecular targets. The piperidine group enhances its ability to bind to receptors or enzymes, modulating their activity. The chromenone moiety may interact with cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Key Observations:

  • Anti-Proliferative Activity : Compound 5d (IC50 = 67.5%) demonstrates the importance of o-dihydroxy groups (6,7-position) in enhancing activity against cervical cancer cells, a feature absent in the target compound .
  • Lipophilicity vs. Solubility : The target compound’s 7,8-dimethyl and piperidine groups likely increase membrane permeability compared to hydroxylated analogues (e.g., KOM or 5d ) but may reduce aqueous solubility .
  • Piperidine Role : Piperidinylmethyl substituents (common in 5d and the target compound) are associated with improved interaction with amine-binding pockets in biological targets, such as kinases or GPCRs .

Structural and Physicochemical Differences

  • Crystallography: Chromen-2-one derivatives like 5d and the target compound often form stable monoclinic crystals (e.g., P21/c space group), as seen in related structures .
  • Hydrogen Bonding : Hydroxyl groups (e.g., in 5d or KOM ) enable hydrogen bonding with biological targets, whereas methyl groups in the target compound prioritize hydrophobic interactions .

Biological Activity

7,8-Dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, characterized by a chromenone structure with methyl and piperidine substitutions. This unique structural configuration enhances its pharmacological potential, making it a subject of interest in medicinal chemistry and biological research.

Chemical Structure and Properties

The compound's chemical formula is C17H21NO2C_{17}H_{21}NO_2, and its IUPAC name is 7,8-dimethyl-4-(piperidin-1-ylmethyl)chromen-2-one. The presence of the piperidine group improves solubility and bioavailability, which are critical for its biological activity.

PropertyValue
Molecular FormulaC17H21NO2
Molecular Weight273.36 g/mol
IUPAC Name7,8-dimethyl-4-(piperidin-1-ylmethyl)chromen-2-one
SolubilitySoluble in organic solvents

Antioxidant Activity

Research indicates that compounds within the coumarin family exhibit significant antioxidant properties. The structural modifications in this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Anticancer Potential

Several studies have explored the anticancer effects of coumarin derivatives. For instance, this compound has been shown to inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Activity
A study reported that this compound demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating promising anticancer activity compared to standard chemotherapeutics .

Antimicrobial Properties

Coumarins are known for their antimicrobial effects. Preliminary studies suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

The biological activity of this compound is believed to involve interaction with specific molecular targets. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : It could modulate receptor activity related to apoptosis or inflammation.
  • Signal Transduction Pathways : The compound may influence pathways that regulate cell survival and proliferation.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other coumarin derivatives:

Compound NameStructural FeaturesUnique Biological Activity
7-HydroxycoumarinHydroxy group at position 7Strong antioxidant properties
CoumarinBasic coumarin structureFound in many plants; used as a fragrance
6-MethylcoumarinMethyl group at position 6Exhibits antimicrobial activity
4-MethylumbelliferoneUmbelliferone derivative with methylUsed as a fluorescent marker

Research Findings and Future Directions

Current research continues to explore the full therapeutic potential of this compound. Investigations are focusing on:

  • In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the precise pathways through which the compound exerts its effects.
  • Formulation Development : To enhance bioavailability and target delivery systems for improved therapeutic outcomes.

Q & A

Q. What are the key synthetic routes for 7,8-dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

  • Chromenone Core Formation : Condensation of substituted phenols with carbonyl compounds under acidic or basic conditions.
  • Piperidinylmethyl Introduction : Alkylation of the chromenone intermediate with piperidine derivatives (e.g., via Mannich reaction or nucleophilic substitution).
  • Optimization : Solvent choice (e.g., DMF or acetonitrile for alkylation), temperature control (reflux conditions), and stoichiometric ratios are critical. For example, excess piperidine may improve substitution efficiency but could complicate purification .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methyl groups at C7/C8, piperidinylmethyl at C4). Aromatic protons in the chromenone core appear as distinct doublets (δ 6.0–7.5 ppm) .
  • FT-IR : Peaks at ~1720 cm1^{-1} (C=O stretch) and ~2600 cm1^{-1} (piperidine N-H) validate structural features .
  • HPLC : Reverse-phase chromatography with UV detection ensures purity (>95%) and identifies byproducts from incomplete alkylation .

Q. What structural features of this compound contribute to its potential bioactivity?

  • The chromenone core provides a planar aromatic system for π-π interactions with biological targets.
  • 7,8-Dimethyl groups enhance lipophilicity, potentially improving membrane permeability.
  • The piperidinylmethyl moiety introduces basicity and hydrogen-bonding capacity, which may modulate enzyme inhibition (e.g., kinase or protease targets) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Systematic Substituent Variation : Replace methyl groups at C7/C8 with halogens or electron-withdrawing groups to assess effects on potency.
  • Piperidine Modifications : Test piperidine analogs (e.g., morpholine, pyrrolidine) to evaluate steric and electronic impacts on target binding.
  • In Vitro Assays : Use enzyme inhibition assays (e.g., IC50_{50} determination) and cell-based models (e.g., anti-proliferative screens) to correlate structural changes with activity .

Q. What computational strategies are suitable for predicting binding modes and metabolic stability?

  • Molecular Docking : Simulate interactions with putative targets (e.g., COX-2 or EGFR) using software like AutoDock or Schrödinger. Focus on the chromenone core’s orientation in hydrophobic pockets.
  • DFT Calculations : Predict stability of tautomeric forms and reactive intermediates (e.g., oxidation at C4).
  • ADMET Prediction : Tools like SwissADME estimate solubility, CYP450 interactions, and blood-brain barrier penetration .

Q. How can researchers resolve contradictions between in vitro activity and in vivo efficacy data?

  • Pharmacokinetic Profiling : Measure plasma half-life and bioavailability to identify absorption or metabolism issues (e.g., rapid glucuronidation of the chromenone core).
  • Metabolite Identification : Use LC-MS to detect inactive or toxic metabolites.
  • Formulation Adjustments : Improve solubility via salt formation (e.g., hydrochloride) or nanoencapsulation .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic/basic pH, heat, and light. Monitor degradation via HPLC and NMR.
  • Long-Term Stability : Store at 4°C, 25°C, and 40°C for 1–6 months. Assess changes in purity and crystallinity .

Q. Which strategies enable selective functionalization of the chromenone scaffold?

  • Protecting Groups : Temporarily block reactive sites (e.g., C4 piperidinylmethyl) during synthesis to enable regioselective modifications at C3 or C6.
  • Metal-Catalyzed Coupling : Use Pd-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) to introduce aryl/heteroaryl groups at specific positions .

Q. How can researchers investigate synergistic effects with other therapeutic agents?

  • Combination Index (CI) Analysis : Test the compound with standard drugs (e.g., doxorubicin or cisplatin) in cell viability assays. Calculate CI values using the Chou-Talalay method.
  • Mechanistic Studies : Use transcriptomics/proteomics to identify pathways enhanced by combination therapy .

Q. What methodologies are used to study the compound’s interaction with biological membranes?

  • Liposome Binding Assays : Measure partitioning into lipid bilayers using fluorescence quenching or DSC.
  • MD Simulations : Model interactions with phospholipid headgroups and cholesterol to predict membrane permeability .

Methodological Notes

  • Data Contradictions : Cross-validate conflicting results (e.g., discrepancies between computational predictions and experimental IC50_{50}) using orthogonal techniques like SPR or ITC .
  • Advanced Synthesis : For deuterated analogs (e.g., 2^2H-labeled piperidine), optimize reaction conditions to minimize isotopic exchange .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.